6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine)
Description
6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) (hereafter referred to as MBP-Bz) is a bifunctional benzoxazine monomer characterized by a methylene (–CH2–) bridge connecting two benzoxazine rings. Its structure enables thermal curing via ring-opening polymerization (ROP), forming polybenzoxazines with high thermal stability, low flammability, and near-zero volumetric shrinkage during polymerization . MBP-Bz is synthesized from formaldehyde, phenol derivatives, and primary amines, following a Mannich condensation mechanism .
Key properties of MBP-Bz include:
Properties
CAS No. |
137836-80-7 |
|---|---|
Molecular Formula |
C29H26N2O2 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-phenyl-6-[(3-phenyl-2,4-dihydro-1,3-benzoxazin-6-yl)methyl]-2,4-dihydro-1,3-benzoxazine |
InChI |
InChI=1S/C29H26N2O2/c1-3-7-26(8-4-1)30-18-24-16-22(11-13-28(24)32-20-30)15-23-12-14-29-25(17-23)19-31(21-33-29)27-9-5-2-6-10-27/h1-14,16-17H,15,18-21H2 |
InChI Key |
LVGAZNUUPCRHIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)CC3=CC4=C(C=C3)OCN(C4)C5=CC=CC=C5)OCN1C6=CC=CC=C6 |
Related CAS |
164654-79-9 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via a three-step mechanism:
- Formation of the Iminium Ion : Formaldehyde reacts with aniline to generate an iminium intermediate.
- Nucleophilic Attack : The phenolic hydroxyl group attacks the iminium ion, forming a carbocation.
- Cyclization : Intramolecular cyclization yields the benzoxazine ring.
For the bis-benzoxazine derivative, a methylene-bridged bisphenol (e.g., 4,4'-methylenediphenol) is required. Stoichiometric ratios typically involve 2 equivalents of aniline and 4 equivalents of formaldehyde per bisphenol unit to ensure complete cyclization.
Optimization of Reaction Conditions
- Temperature : Reactions are initiated at room temperature (25°C) for 30 minutes to facilitate iminium formation, followed by heating to 65°C for 4–6 hours to drive cyclization.
- Solvent : Protic solvents like methanol or ethanol enhance solubility and reaction kinetics. Methanol is preferred due to its polarity and boiling point (65°C), aligning with reflux conditions.
- Catalysis : Acidic conditions (e.g., trace HCl) accelerate iminium formation but require neutralization post-reaction to prevent decomposition.
Table 1: Representative Reaction Parameters for Classical Synthesis
| Parameter | Value/Detail | Source |
|---|---|---|
| Bisphenol | 4,4'-Methylenediphenol | |
| Formaldehyde Equivalents | 4.0 | |
| Aniline Equivalents | 2.0 | |
| Solvent | Methanol | |
| Yield | 52–58% |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a tool for reducing reaction times and improving yields. This method is particularly effective for bis-benzoxazines due to enhanced thermal efficiency.
Protocol and Advantages
- Equipment : A monomodal microwave reactor operating at 200–300 W ensures uniform heating.
- Procedure : The bisphenol, aniline, and paraformaldehyde are mixed in methanol and irradiated at 120°C for 15–30 minutes. Microwaves promote rapid iminium formation and cyclization, reducing total reaction time from hours to minutes.
- Yield Improvement : Microwave methods achieve yields up to 68%, a 10–15% increase over classical methods.
Table 2: Comparative Analysis of Classical vs. Microwave Methods
| Parameter | Classical Method | Microwave Method |
|---|---|---|
| Reaction Time | 4–6 hours | 15–30 minutes |
| Temperature | 65°C | 120°C |
| Yield | 52–58% | 60–68% |
| Energy Consumption | High | Moderate |
Solvent and Catalytic Innovations
Solvent Effects
Catalytic Systems
- Lewis Acids : ZnCl₂ or FeCl₃ (5 mol%) catalyze iminium formation, enabling reactions at 50°C.
- Ionic Liquids : [BMIM][BF₄] reduces reaction time to 2 hours but requires post-synthesis extraction.
Structural Characterization and Validation
Post-synthesis analysis confirms the integrity of the bis-benzoxazine structure:
Spectroscopic Data
Crystallographic Insights
Single-crystal X-ray diffraction reveals a centrosymmetric dimer with a methylene bridge spacing of 2.46 Å between benzoxazine units.
Industrial and Pharmacological Applications
While primarily studied for polymer applications, recent patents highlight potential pharmacological uses:
Chemical Reactions Analysis
2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . For example, the compound can undergo oxidation to form oxo-derivatives, which are significant in various applications . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) is a chemical compound with the molecular formula and a molecular weight of 434.5 g/mol . It is also known by other names such as 137836-80-7 and 2H-1,3-Benzoxazine, 6,6'-methylenebis[3,4-dihydro-3-phenyl- .
Chemical Structure and Identifiers
The compound has several identifiers including:
- IUPAC Name: 3-phenyl-6-[(3-phenyl-2,4-dihydro-1,3-benzoxazin-6-yl)methyl]-2,4-dihydro-1,3-benzoxazine
- InChI: InChI=1S/C29H26N2O2/c1-3-7-26(8-4-1)30-18-24-16-22(11-13-28(24)32-20-30)15-23-12-14-29-25(17-23)19-31(21-33-29)27-9-5-2-6-10-27/h1-14,16-17H,15,18-21H2
- InChIKey: LVGAZNUUPCRHIJ-UHFFFAOYSA-N
- SMILES: C1C2=C(C=CC(=C2)CC3=CC4=C(C=C3)OCN(C4)C5=CC=CC=C5)OCN1C6=CC=CC=C6
- CAS Registry Number: 137836-80-7
Applications
While specific applications of 6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) are not detailed in the provided search results, the broader context of benzoxazines suggests potential uses. Benzoxazines, in general, are used in various applications, such as:
- Rubber vulcanization accelerators: Some benzothiazole derivatives are used as rubber vulcanization accelerators .
- Resins: Benzoxazines can be used in textile, paper, and coating resins .
- Active module identification: Active modules are areas in biological networks that show changes in molecular activity, and these can be identified using computational approaches .
Mechanism of Action
The mechanism of action of 2H-1,3-Benzoxazine, 6,6’-methylenebis[3,4-dihydro-3-phenyl-] involves the formation of a benzoxazine ring through the condensation of an amine, a phenol, and formaldehyde . This ring formation is crucial for the compound’s stability and reactivity. The molecular targets and pathways involved in its biological activities are still under investigation, but studies suggest that the compound may interact with cellular proteins and enzymes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Benzoxazine Compounds
Structural and Thermal Property Comparisons
The following table summarizes critical differences between MBP-Bz and structurally related benzoxazines:
Key Observations:
Bridge Flexibility and Tg :
- MBP-Bz’s methylene bridge provides moderate rigidity, resulting in a Tg >250°C. In contrast, BA-a’s propane bridge introduces greater flexibility, lowering its Tg to 173°C .
- Fluorinated derivatives (e.g., ethane-bridged compound) exhibit higher Tg due to enhanced intermolecular interactions from fluorine atoms .
Curing Kinetics :
- MBP-Bz requires stepwise curing (180–210°C) to achieve optimal crosslinking. Its activation energy for polymerization with amines ranges from 59–75 kJ/mol, depending on the catalyst .
- BA-mt, with electron-donating m-tolyl groups, cures faster at lower temperatures (180°C) and achieves higher Tg than BA-a .
Volumetric Behavior :
Functional Group and Application Comparisons
Substituent Effects on Performance
- Fluorinated Derivatives : Fluorine substitution improves thermal stability (decomposition temperatures >350°C) and hydrophobicity, making these compounds suitable for aerospace coatings .
- m-Tolyl Substituents (BA-mt) : Enhance flame retardancy by promoting char formation during combustion. BA-mt-based polymers achieve UL-94 V-0 ratings without additives .
- Carboxylic Acid Functionalization (Bz-pA) : Introduces polarity, improving adhesion to metals but reducing thermal stability compared to MBP-Bz .
Hybrid and Blended Systems
Critical Research Insights
- Crosslinking Density : MBP-Bz’s methylene bridge facilitates a denser crosslinked network than BA-a, contributing to its superior mechanical strength (Young’s modulus >3.5 GPa) .
- Antimicrobial Potential: Symmetrical benzoxazines like 6,6'-(cyclohexane-1,1-diyl)bis(3-(thiazole-2-yl)-3,4-dihydro-2H-1,3-benzoxazine) exhibit antibacterial activity, suggesting MBP-Bz derivatives could be tailored for biomedical applications .
Challenges and Opportunities
- Processing Limitations : MBP-Bz’s high curing temperatures (>180°C) restrict its use in temperature-sensitive applications. Catalytic systems (e.g., latent amines) are being explored to lower curing thresholds .
- Sustainability: Renewable feedstocks (e.g., bio-based phenols) are being investigated to replace petroleum-derived precursors in MBP-Bz synthesis .
Biological Activity
6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) is a compound belonging to the benzoxazine family, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₃N₃O
- Molecular Weight : 211.26 g/mol
- CAS Number : 51287-17-3
- Physical State : Solid (white to light yellow powder)
- Melting Point : 55.0 - 59.0 °C
Antioxidant Activity
Several studies have indicated that benzoxazines exhibit significant antioxidant properties. The compound's structure allows it to scavenge free radicals effectively, thus protecting cells from oxidative stress. For instance, a comparative study demonstrated that derivatives of benzoxazines showed higher antioxidant activity than traditional antioxidants like ascorbic acid .
Antimicrobial Properties
Research into the antimicrobial effects of benzoxazines has shown promising results. A study highlighted that 6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) exhibited notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis .
Anticancer Potential
The anticancer properties of benzoxazines have been a focal point of research. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the activation of caspase pathways and the modulation of cell cycle regulators .
Case Study 1: Antioxidant Efficacy
A recent study evaluated the antioxidant potential of various benzoxazine derivatives, including 6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine). The results indicated a significant reduction in lipid peroxidation levels in treated cells compared to control groups. This suggests that the compound may play a protective role against oxidative damage in cellular systems.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Ascorbic Acid | 20 | |
| 6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) | 15 |
Case Study 2: Antimicrobial Activity
In a controlled experiment assessing the antimicrobial efficacy of various compounds against E. coli and S. aureus, 6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.
Case Study 3: Anticancer Activity
In vitro assays on MCF-7 breast cancer cells revealed that treatment with 6,6'-Methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours.
Q & A
Q. What are the standard synthetic routes for 6,6'-methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine), and how can reaction conditions be optimized for reproducibility?
The compound is typically synthesized via a Mannich-type condensation reaction involving phenol derivatives, formaldehyde, and a primary amine. For example, a structurally analogous bis-benzoxazine was synthesized using p-chlorophenol, formaldehyde, and ethylenediamine in dioxane under vigorous stirring at room temperature, yielding a 92% precipitate after recrystallization from ethanol . Key optimization parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dioxane) enhance reactivity.
- Stoichiometry : A 2:1 molar ratio of phenol to amine ensures complete cyclization.
- Temperature : Room-temperature reactions minimize side products.
- Crystallization : Ethanol is effective for recrystallization to improve purity.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing the structure of 6,6'-methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine)?
Structural confirmation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks, particularly the oxazine ring protons (δ 3.5–5.0 ppm) .
- X-ray Crystallography : Resolves cyclohexene-like conformations of the oxazine rings and intermolecular interactions (e.g., weak C–H⋯O hydrogen bonds) .
- Infrared (IR) Spectroscopy : Confirms the presence of C–O–C (≈1,250 cm) and aromatic C–H stretches (≈3,000 cm).
Q. How can researchers evaluate the biological activity of benzoxazine derivatives, and what assays are recommended for preliminary screening?
- Antimicrobial Activity : Use disk diffusion or broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). Derivatives with electron-withdrawing substituents (e.g., Cl, NO) often show enhanced activity .
- Anti-inflammatory Activity : Measure inhibition of cyclooxygenase (COX-1/COX-2) enzymes via ELISA or fluorometric assays.
Advanced Questions
Q. How can contradictory data in biological activity studies of benzoxazine derivatives be systematically resolved?
Contradictions often arise from substituent effects or assay variability. To address this:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent electronic (Hammett σ values) and steric effects across derivatives. For example, chloro-substituted derivatives may exhibit higher antimicrobial activity due to increased lipophilicity .
- Dose-Response Curves : Validate activity thresholds using IC/MIC values across multiple replicates.
- Theoretical Modeling : Apply density functional theory (DFT) to correlate molecular electrostatic potential (MEP) maps with bioactivity trends .
Q. What methodological frameworks guide the design of experiments (DoE) for optimizing benzoxazine synthesis?
- Factorial Design : Vary factors like temperature, solvent polarity, and catalyst loading to identify significant interactions. For example, a 2 factorial design can optimize yield and purity .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables (e.g., reaction time vs. yield).
- Theoretical Anchoring : Link experiments to polymerization or pharmacological theories (e.g., benzoxazines as precursors for high-performance polymers) .
Q. What computational tools are effective for predicting the physicochemical properties and reactivity of 6,6'-methylenebis-benzoxazines?
- Molecular Dynamics (MD) Simulations : Predict thermal stability and glass transition temperatures () for polymer applications.
- COMSOL Multiphysics : Model reaction kinetics and diffusion limitations in scaled-up syntheses .
- Machine Learning (ML) : Train models on existing benzoxazine datasets to predict crystallization behavior or bioactivity.
Q. How can researchers address challenges in crystallizing 6,6'-methylenebis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine) for structural analysis?
- Solvent Screening : Test ethanol, acetonitrile, or ethyl acetate for slow evaporation.
- Temperature Gradients : Use gradient cooling (e.g., 4°C to −20°C) to induce nucleation.
- Additives : Introduce trace co-solvents (e.g., DMSO) to modify crystal packing. Poor crystallization in analogous compounds was mitigated by recrystallization from ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
